Cas no 23077-45-4 (2-ethyloxan-4-ol)
2-ethyloxan-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2-ethyltetrahydro-2H-pyran-4-ol
- 2H-pyran-4-ol, 2-ethyltetrahydro-
- 2-ethyltetrahydropyran-4-ol
- 2-ethyloxan-4-ol
- 23077-45-4
- EN300-128220
- SCHEMBL13337512
- DB-203379
- DTXSID301304850
- AKOS013424764
-
- Inchi: 1S/C7H14O2/c1-2-7-5-6(8)3-4-9-7/h6-8H,2-5H2,1H3
- InChI Key: MXUDKCAUJBPFFS-UHFFFAOYSA-N
- SMILES: O1CCC(CC1CC)O
Computed Properties
- Exact Mass: 130.09942
- Monoisotopic Mass: 130.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 0.986
- Boiling Point: 228.083°C at 760 mmHg
- Flash Point: 96.87°C
- Refractive Index: 1.451
- PSA: 29.46
2-ethyloxan-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325978-1g |
2-ethyloxan-4-ol |
23077-45-4 | 95%+ | 1g |
$598 | 2021-08-18 | |
| Chemenu | CM325978-5g |
2-ethyloxan-4-ol |
23077-45-4 | 95%+ | 5g |
$1772 | 2021-08-18 | |
| Chemenu | CM325978-10g |
2-ethyloxan-4-ol |
23077-45-4 | 95%+ | 10g |
$2628 | 2021-08-18 | |
| TRC | B439723-10mg |
2-ethyloxan-4-ol |
23077-45-4 | 10mg |
$ 70.00 | 2022-04-02 | ||
| TRC | B439723-50mg |
2-ethyloxan-4-ol |
23077-45-4 | 50mg |
$ 230.00 | 2022-04-02 | ||
| TRC | B439723-100mg |
2-ethyloxan-4-ol |
23077-45-4 | 100mg |
$ 340.00 | 2022-04-02 | ||
| Chemenu | CM325978-1g |
2-ethyloxan-4-ol |
23077-45-4 | 95%+ | 1g |
$598 | 2022-06-11 | |
| Chemenu | CM325978-5g |
2-ethyloxan-4-ol |
23077-45-4 | 95%+ | 5g |
$1772 | 2022-06-11 | |
| Chemenu | CM325978-10g |
2-ethyloxan-4-ol |
23077-45-4 | 95%+ | 10g |
$2628 | 2022-06-11 | |
| Enamine | EN300-128220-50mg |
2-ethyloxan-4-ol |
23077-45-4 | 95.0% | 50mg |
$212.0 | 2023-10-01 |
2-ethyloxan-4-ol Suppliers
2-ethyloxan-4-ol Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-ethyloxan-4-ol
Chemical Profile of 2-Ethyloxan-4-ol (CAS No: 23077-45-4)
2-Ethyloxan-4-ol, identified by the Chemical Abstracts Service Number (CAS No) 23077-45-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring an ethoxy group attached to a tetrahydropyran ring, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development. The compound's unique framework, comprising a saturated heterocyclic core with an ethyl ether functionality, makes it a valuable intermediate in the synthesis of more complex molecules.
The structure of 2-ethyloxan-4-ol exhibits a high degree of functional adaptability. The presence of the ethoxy group at the 2-position of the tetrahydropyran ring allows for various chemical modifications, including nucleophilic substitution reactions, which are pivotal in medicinal chemistry for constructing bioactive scaffolds. This characteristic has positioned 2-ethyloxan-4-ol as a candidate for further derivatization, enabling the creation of novel pharmacophores with potential therapeutic benefits.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. The tetrahydropyran ring in 2-ethyloxan-4-ol is a common motif found in many pharmaceutical agents, contributing to their stability and bioavailability. Researchers have been exploring ways to leverage this scaffold for the development of new treatments targeting various diseases. The ethoxy substituent further enhances its utility by providing a handle for further functionalization, making it an attractive building block in drug discovery programs.
One of the most compelling aspects of 2-ethyloxan-4-ol is its role as a precursor in the synthesis of more complex molecules. For instance, it can be transformed into derivatives that exhibit antimicrobial, anti-inflammatory, or even anticancer properties. These derivatives often incorporate additional functional groups that enhance their biological activity while maintaining the core structural integrity of the tetrahydropyran ring. The ability to modify 2-ethyloxan-4-ol in such a way allows chemists to fine-tune its pharmacological profile, tailoring it to specific therapeutic needs.
The pharmaceutical industry has been particularly keen on exploring new chemical entities that can address unmet medical needs. 2-Ethyloxan-4-ol fits well into this landscape due to its structural features and synthetic tractability. Its incorporation into drug candidates has shown promise in preclinical studies, where it has demonstrated potential efficacy against several disease models. These findings have spurred further investigation into its derivatives and analogs, with researchers aiming to optimize its pharmacokinetic and pharmacodynamic properties.
From a synthetic chemistry perspective, 2-ethyloxan-4-ol offers several advantages as an intermediate. Its reactivity allows for straightforward transformations into other useful compounds, making it a versatile tool in organic synthesis. For example, it can undergo etherification reactions to introduce additional alkyl or aryl groups, or it can be used in cross-coupling reactions to construct more intricate molecular architectures. These synthetic pathways are crucial for developing complex molecules with desired biological activities.
The interest in 2-Ethyloxan-4-ol (CAS No: 23077-45-4) extends beyond academic research; industrial applications are also emerging. Companies specializing in fine chemicals and pharmaceutical intermediates have recognized its potential and are investing in processes for its large-scale production. This trend underscores the growing importance of such compounds in modern drug development pipelines. As demand for high-quality intermediates rises, so does the need for efficient and sustainable synthetic methods.
In conclusion, 2-Ethyloxan-4-ol (CAS No: 23077-45-4) is a multifaceted compound with significant implications for both academic research and industrial applications. Its unique structure and reactivity make it a valuable asset in synthetic chemistry and drug discovery. As researchers continue to explore its potential, new derivatives and applications are likely to emerge, further solidifying its role as a key player in the pharmaceutical industry.
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